2-(5,6-Dimethyl-3-pyridyl)propan-2-ol
Overview
Description
2-(5,6-Dimethyl-3-pyridyl)propan-2-ol is an organic compound with the molecular formula C10H15NO. It is a derivative of pyridine, characterized by the presence of two methyl groups at positions 5 and 6 on the pyridine ring and a hydroxyl group attached to the second carbon of the propan-2-ol chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-Dimethyl-3-pyridyl)propan-2-ol typically involves the alkylation of 5,6-dimethylpyridine with an appropriate alkylating agent, followed by reduction to introduce the hydroxyl group. One common method involves the reaction of 5,6-dimethylpyridine with acetone in the presence of a strong base, such as sodium hydride, to form the corresponding alcohol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to minimize by-products and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(5,6-Dimethyl-3-pyridyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-(5,6-Dimethyl-3-pyridyl)propan-2-one.
Reduction: Formation of 2-(5,6-Dimethyl-3-pyridyl)propane.
Substitution: Formation of 2-(5,6-Dimethyl-3-pyridyl)propyl halides or amines.
Scientific Research Applications
2-(5,6-Dimethyl-3-pyridyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized as a building block in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(5,6-Dimethyl-3-pyridyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(5,6-Dimethyl-3-pyridyl)ethanol: Similar structure but with an ethyl chain instead of a propyl chain.
2-(5,6-Dimethyl-3-pyridyl)methanol: Similar structure but with a methyl chain instead of a propyl chain.
2-(3-Pyridyl)propan-2-ol: Lacks the methyl groups on the pyridine ring
Uniqueness
2-(5,6-Dimethyl-3-pyridyl)propan-2-ol is unique due to the presence of the two methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. These methyl groups can affect the compound’s steric and electronic properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-(5,6-dimethylpyridin-3-yl)propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7-5-9(10(3,4)12)6-11-8(7)2/h5-6,12H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJDTPGBDJKBDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C)C(C)(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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